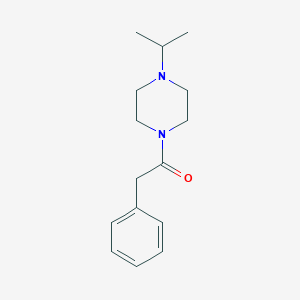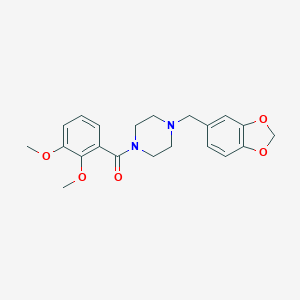![molecular formula C26H27FN2O3 B248508 {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE](/img/structure/B248508.png)
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy and methoxy group attached to a benzyl piperazine, along with a fluorophenyl methanone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE typically involves multiple steps. One common approach is to start with the preparation of 4-benzyloxy-3-methoxybenzaldehyde, which can be synthesized via the Vilsmeier-Haack reaction. This involves reacting 4-benzyloxy-3-methoxyphenol with N,N-dimethylformamide and phosphorus oxychloride, followed by hydrolysis and oxidation .
The next step involves the formation of the piperazine derivative. This can be achieved by reacting the aldehyde with piperazine under appropriate conditions to form the desired piperazine derivative. Finally, the fluorophenyl methanone moiety is introduced through a coupling reaction, typically using a suitable fluorophenyl reagent and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
化学反应分析
Types of Reactions
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The benzyloxy and methoxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce alcohols or amines .
科学研究应用
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Benzyloxy-3-methoxybenzoic acid: Another related compound with similar structural features.
Uniqueness
The uniqueness of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C26H27FN2O3 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
(3-fluorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H27FN2O3/c1-31-24-11-10-21(16-25(24)32-19-20-6-3-2-4-7-20)18-28-12-14-29(15-13-28)26(30)22-8-5-9-23(27)17-22/h2-11,16-17H,12-15,18-19H2,1H3 |
InChI 键 |
HAEKPODVRMYRLL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


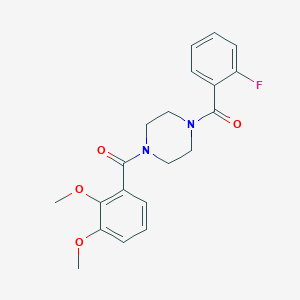
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248427.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)
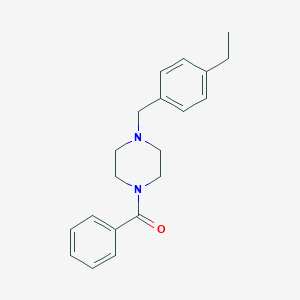
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)
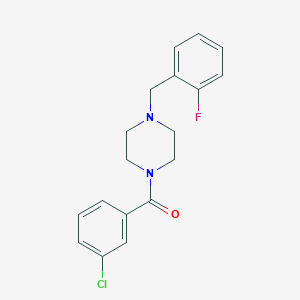
![{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE](/img/structure/B248437.png)
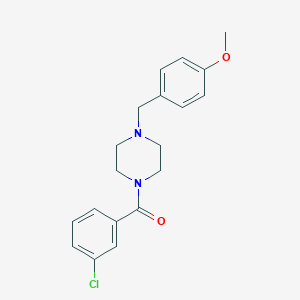
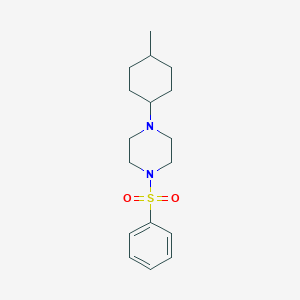
![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)
![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)
